Dibenzyl malonate

Overview

Description

Dibenzyl malonate is used in the preparation of tetraethyl 3,3-bis (benzyloxycarbonyl)propylene bisphosphonate . It was also used in the preparation of benzyl umbelliferone-3-carboxylate via Knoevenagel condensation with 2,4-dihydroxybezaldehyde . It is a useful alternative to Diethyl malonate .

Synthesis Analysis

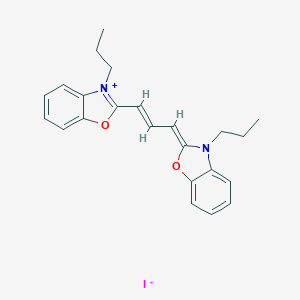

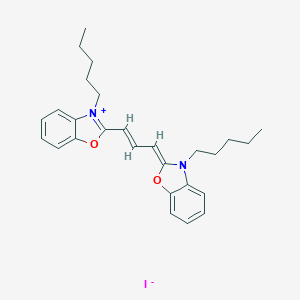

Direct asymmetric reaction of dibenzyl malonate with N - tert -butoxycarbonyl aldimines in the presence of Yb (OTf) 3 and iPr-pybox (pybox = pyridine bisoxazoline) complexes has been investigated . Dibenzyl malonate was used in the preparation of tetraethyl 3,3- bis (benzyloxycarbonyl)propylene bisphosphonate .Molecular Structure Analysis

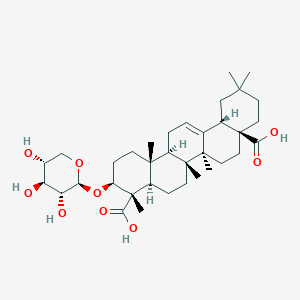

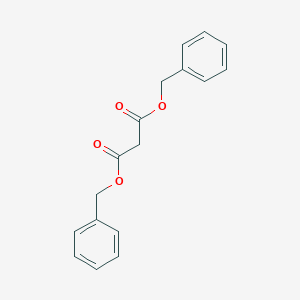

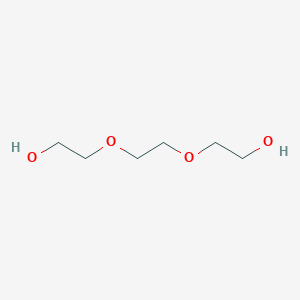

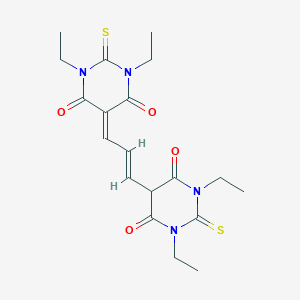

The molecular formula of Dibenzyl malonate is C17H16O4 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Direct asymmetric reaction of dibenzyl malonate with N - tert -butoxycarbonyl aldimines in the presence of Yb (OTf) 3 and iPr-pybox (pybox = pyridine bisoxazoline) complexes has been investigated . Dibenzyl malonate was used in the preparation of tetraethyl 3,3- bis (benzyloxycarbonyl)propylene bisphosphonate .Physical And Chemical Properties Analysis

Dibenzyl malonate has a boiling point of 188 °C/0.2 mmHg (lit.) and a density of 1.137 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.546 (lit.) .Scientific Research Applications

Synthesis of Bisphosphonates

Dibenzyl malonate is utilized in synthesizing tetraethyl 3,3-bis(benzyloxycarbonyl)propylene bisphosphonate , which is significant in the study of bone resorption disorders .

Knoevenagel Condensation

It serves as a reagent in the Knoevenagel condensation reaction to produce benzyl umbelliferone-3-carboxylate , a compound that has potential applications in organic synthesis .

Enantioselective Michael Addition

The compound is used in the enantioselective Michael addition of dialkyl malonates to benzalacetophenone, which is crucial for producing chiral compounds with high enantiomeric purity .

High-Pressure Catalysis

Dibenzyl malonate is involved in high-pressure catalysis to enable the enantioselective Michael-type addition to β-arylethenesulfonyl fluorides, leading to chiral alkanesulfonyl fluorides with high yields and enantioselectivities .

Asymmetric Synthesis

It is used in direct asymmetric reactions with N-tert-butoxycarbonyl aldimines, facilitated by ytterbium triflate and pyridine bisoxazoline complexes, which are important for asymmetric synthesis studies .

Cardioprotection Research

In cardioprotection research, malonates, including dibenzyl malonate, are investigated for their ability to inhibit succinate dehydrogenase upon reperfusion as a therapeutic strategy in myocardial infarction models .

Biomass Valorization

Dibenzyl malonate is also researched for its role in catalyzing transesterification reactions for synthesizing itself from benzyl alcohol using molybdenum modified silica derived from rice husk biomass, showcasing an application in green chemistry .

Each application demonstrates the versatility and importance of Dibenzyl malonate in various fields of scientific research.

Thermo Scientific Chemicals MilliporeSigma Springer - Enantioselective Michael addition ACS Publications Springer - Malonate in cardioprotection Springer - Modified Rice Husk Silica

Mechanism of Action

Target of Action

Dibenzyl malonate has been shown to inhibit HIV infection by interfering with the formation of hydrogen bonds at the active site of the reverse transcriptase enzyme . The reverse transcriptase enzyme is crucial for the replication of the HIV virus, making it a primary target of many antiretroviral drugs.

Mode of Action

The mode of action of dibenzyl malonate involves a nucleophilic attack on the electrophilic carbon atom in the compound. This forms a covalent bond with the 4’-hydroxyl group on the ribose sugar . This reaction releases water and leads to an irreversible inhibition of HIV replication .

Biochemical Pathways

It is known that the compound interferes with the replication of the hiv virus by inhibiting the reverse transcriptase enzyme . This disruption of the viral replication process can have downstream effects on other biochemical pathways within the cell.

Pharmacokinetics

The compound’s effectiveness in inhibiting hiv replication suggests that it may have suitable bioavailability and metabolic stability for use as a therapeutic agent .

Result of Action

The primary result of dibenzyl malonate’s action is the inhibition of HIV replication. By forming a covalent bond with the 4’-hydroxyl group on the ribose sugar, dibenzyl malonate effectively inhibits the reverse transcriptase enzyme, leading to an irreversible halt in HIV replication .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

dibenzyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSKVXWRJEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164478 | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl malonate | |

CAS RN |

15014-25-2 | |

| Record name | Dibenzyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15014-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015014252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15014-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Dibenzyl malonate?

A1: Dibenzyl malonate has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol.

Q2: Is there any spectroscopic data available for characterizing Dibenzyl malonate?

A2: While the provided research papers primarily focus on the applications of Dibenzyl malonate, they do mention the use of single-crystal X-ray diffraction to determine the structures of complexes formed between Dibenzyl malonate and titanium(IV) chloride. [, ] These studies provide insights into the coordination chemistry of Dibenzyl malonate.

Q3: What are the main catalytic applications of Dibenzyl malonate?

A3: Dibenzyl malonate commonly serves as a reactant in asymmetric Michael addition reactions. [, , , , , , ] These reactions enable the construction of carbon-carbon bonds with high stereoselectivity, crucial for synthesizing chiral molecules.

Q4: How does the choice of catalyst influence the outcome of these reactions?

A4: Research has shown that various catalysts, including heterobimetallic complexes, [, ] chiral organocatalysts, [, ] and lanthanide-based catalysts, [, ] effectively promote asymmetric Michael additions of Dibenzyl malonate. The specific catalyst choice significantly impacts the reaction yield and enantioselectivity. For instance, a La Li–BINOL catalyst system exhibited significant acceleration of asymmetric nitroaldol reactions without compromising the optical purity of the products. []

Q5: Are there any examples of Dibenzyl malonate being used in heterogeneous catalysis?

A5: Yes, researchers have successfully immobilized a chiral polymer-supported Jorgensen—Hayashi-type organocatalyst on a layered heterogeneous catalyst containing bimetallic alloy nanoparticles. [, ] This bifunctional catalyst facilitated a sequential aerobic oxidation—asymmetric Michael reaction using Dibenzyl malonate, demonstrating the compound's utility in heterogeneous catalytic systems.

Q6: How does the structure of the Michael acceptor influence the reactivity with Dibenzyl malonate?

A6: Studies have investigated Michael additions of Dibenzyl malonate to various acceptors, including chalcones, cyclic enones, and α,β-unsaturated N-acylpyrroles. [, , ] The choice of acceptor significantly influences reactivity and stereoselectivity. Notably, a study highlighted the enhanced reactivity of dithiomalonates compared to Dibenzyl malonate in reactions with chalcones and enones under mechanochemical conditions. []

Q7: Are there any studies investigating the compatibility of Dibenzyl malonate with different materials?

A7: While the provided research primarily focuses on the reactivity of Dibenzyl malonate, a study investigated its use in the transesterification reaction with benzyl alcohol using various solid acid catalysts. [] This research explored the influence of different support materials, including modified rice husk silica, on catalytic activity, highlighting the importance of material compatibility in optimizing reaction outcomes.

Q8: How do structural modifications of malonates affect their reactivity in Michael additions?

A8: Research suggests that modifying the ester groups in malonates can impact their reactivity. For example, dithiomalonates exhibited higher reactivity compared to Dibenzyl malonate in Michael additions to enones under mechanochemical conditions. [] This difference in reactivity highlights the influence of the thioester group on the reaction pathway.

Q9: Are there any computational studies exploring the reactivity of Dibenzyl malonate?

A9: While the provided research primarily focuses on experimental investigations, a study employed DFT calculations to understand the mechanism of the mechanochemical Michael addition of dithiomalonates to enones. [] Such computational approaches can provide valuable insights into reaction mechanisms and guide the design of more efficient catalysts and reaction conditions.

Q10: Are there any reported applications of Dibenzyl malonate in the synthesis of biologically relevant molecules?

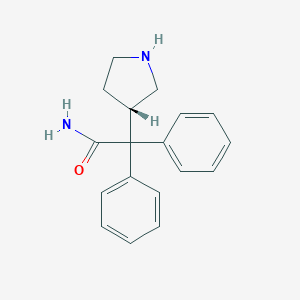

A10: Yes, Dibenzyl malonate has been employed in the synthesis of various biologically relevant molecules. For instance, it served as a starting material in the preparation of all four stereoisomers of coronamic acid, a natural product with plant growth-regulating properties. [, ] Additionally, researchers utilized Dibenzyl malonate in a synthetic route to β-carboxyaspartic acid, an amino acid found in certain proteins. []

Q11: What are the environmental implications of using Dibenzyl malonate?

A11: While specific data on the environmental impact of Dibenzyl malonate is limited in the provided research, researchers are increasingly exploring greener alternatives and sustainable practices in chemical synthesis. Utilizing heterogeneous catalysts, [, ] exploring mechanochemical synthesis, [] and sourcing catalysts from biowaste [] represent promising avenues for minimizing the environmental footprint associated with Dibenzyl malonate and similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)